Cas no 1261229-70-2 ([1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol)
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol Chemical and Physical Properties
Names and Identifiers
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- [1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol
- (1-(4-Chloropyrimidin-2-yl)piperidin-2-yl)methanol
- [1-(4-chloropyrimidin-2-yl)piperidin-2-yl]methanol
- SBB075143
- [1-(4-chloropyrimidin-2-yl)-2-piperidyl]methan-1-ol
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- Inchi: 1S/C10H14ClN3O/c11-9-4-5-12-10(13-9)14-6-2-1-3-8(14)7-15/h4-5,8,15H,1-3,6-7H2
- InChI Key: HHFAAIJBFDNXPJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=NC(=N1)N1CCCCC1CO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 205
- Topological Polar Surface Area: 49.2
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 090289-500mg |
1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol |
1261229-70-2 | 500mg |
£366.00 | 2022-02-28 | ||
| Chemenu | CM371209-1g |
(1-(4-Chloropyrimidin-2-yl)piperidin-2-yl)methanol |
1261229-70-2 | 95%+ | 1g |
$726 | 2023-02-03 |
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on [1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol
Comprehensive Overview of [1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol (CAS No. 1261229-70-2)
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol (CAS No. 1261229-70-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a chloropyrimidine group and a hydroxymethyl side chain, making it a versatile intermediate in drug discovery and development. Researchers are particularly interested in its role as a building block for kinase inhibitors and other bioactive molecules targeting various therapeutic areas.
The growing demand for small-molecule therapeutics has propelled interest in compounds like [1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol. Recent trends in precision medicine and targeted drug delivery have highlighted the importance of such intermediates in developing next-generation treatments. Common search queries related to this compound include "synthesis of 1261229-70-2," "applications of chloropyrimidine derivatives," and "piperidine-based drug intermediates," reflecting its relevance in modern pharmaceutical chemistry.
From a synthetic chemistry perspective, CAS 1261229-70-2 exemplifies the strategic use of heterocyclic compounds in medicinal chemistry. The chloropyrimidine moiety offers excellent reactivity for further functionalization, while the piperidine scaffold contributes to improved pharmacokinetic properties. These characteristics align with current industry priorities such as fragment-based drug design and lead optimization, making this compound a valuable tool for researchers exploring novel therapeutic agents.
Quality control and analytical characterization of [1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol are critical aspects for pharmaceutical applications. Advanced techniques including HPLC, NMR spectroscopy, and mass spectrometry are typically employed to ensure purity and structural integrity. The compound's stability under various conditions is frequently investigated, as evidenced by searches for "storage conditions for 1261229-70-2" and "degradation products of chloropyrimidine derivatives."
In the context of green chemistry initiatives, researchers are exploring more sustainable approaches to synthesize piperidine-pyrimidine hybrids like CAS 1261229-70-2. This aligns with broader industry trends toward eco-friendly synthetic routes and atom-efficient reactions. The compound's molecular architecture presents opportunities for developing catalytic processes that minimize waste generation while maintaining high yields – a topic frequently searched alongside "green synthesis of pharmaceutical intermediates."
The intellectual property landscape surrounding [1-(4-Chloro-pyrimidin-2-yl)-piperidin-2-yl]-methanol reflects its commercial importance. Patent analysis reveals applications in various therapeutic domains, particularly in areas addressing metabolic disorders and inflammatory conditions. This has led to increased searches for "patents covering 1261229-70-2" and "medicinal chemistry applications of piperidinylmethanols," indicating strong industry interest in this chemical space.
Future research directions for CAS 1261229-70-2 may focus on expanding its utility in combinatorial chemistry libraries and exploring novel structure-activity relationships. The compound's modular nature makes it particularly suitable for diversity-oriented synthesis approaches that are gaining traction in drug discovery programs. As the pharmaceutical industry continues to emphasize first-in-class therapeutics, intermediates like this will remain crucial for innovative drug development pipelines.
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